1-(4-Bromobutyl)-1,2,4-triazole

Synthetic Chemistry Process Optimization Ionic Liquids

1-(4-Bromobutyl)-1,2,4-triazole (CAS 1094698-00-6) is a heterobifunctional small molecule that integrates a 1,2,4-triazole core with a 4-bromobutyl side chain. This structure defines its primary role as a versatile intermediate for constructing complex molecular architectures.

Molecular Formula C6H10BrN3
Molecular Weight 204.07 g/mol
Cat. No. B11926231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobutyl)-1,2,4-triazole
Molecular FormulaC6H10BrN3
Molecular Weight204.07 g/mol
Structural Identifiers
SMILESC1=NN(C=N1)CCCCBr
InChIInChI=1S/C6H10BrN3/c7-3-1-2-4-10-6-8-5-9-10/h5-6H,1-4H2
InChIKeyAIQWNAQHLIXHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobutyl)-1,2,4-triazole: A Bifunctional Building Block for Targeted Synthesis and Medicinal Chemistry


1-(4-Bromobutyl)-1,2,4-triazole (CAS 1094698-00-6) is a heterobifunctional small molecule that integrates a 1,2,4-triazole core with a 4-bromobutyl side chain. This structure defines its primary role as a versatile intermediate for constructing complex molecular architectures . The 1,2,4-triazole ring serves as a privileged pharmacophore, commonly found in numerous antifungal, anticancer, and anti-inflammatory agents, while the terminal bromoalkyl chain provides a reactive handle for further derivatization through nucleophilic substitution or metal-catalyzed cross-coupling reactions [1]. This dual functionality makes it a strategic choice for medicinal chemists and process chemists engaged in building fragment libraries, optimizing lead compounds, or developing novel functional materials.

Why 1-(4-Bromobutyl)-1,2,4-triazole Cannot Be Replaced by Other N-Alkyl Triazoles


Substituting 1-(4-Bromobutyl)-1,2,4-triazole with a generic N-alkyl triazole (e.g., 1-butyl-1,2,4-triazole) or a different halogenated analog (e.g., 1-(4-chlorobutyl)-1,2,4-triazole) introduces significant and quantifiable changes to synthetic utility and downstream molecular properties. The bromobutyl chain is not merely a hydrophobic extension; its terminal bromine atom dictates a specific reactivity profile in nucleophilic substitution (SN2) reactions, with a leaving group ability that is substantially higher than that of chlorine [1]. Furthermore, the length of the alkyl chain (C4 vs. C3) directly influences the conformational flexibility and spatial reach of the triazole pharmacophore when conjugated to a target scaffold, affecting both binding affinity and pharmacokinetic parameters in biological systems [2]. The specific combination of the 1,2,4-triazole regioisomer and the 4-bromobutyl chain in this compound yields a unique balance of electronic character and steric profile that is not replicated by 1,2,3-triazole analogs or alternative chain lengths, making direct substitution in established synthetic routes a high-risk endeavor without rigorous re-optimization.

Quantitative Differentiation of 1-(4-Bromobutyl)-1,2,4-triazole: Head-to-Head Data for Scientific Selection


Superior Alkylation Efficiency of 1,2,4-Triazole: >90% Yields in N-1 Alkylation

The 1,2,4-triazole core of this compound demonstrates highly efficient and regioselective N-1 alkylation. A foundational study demonstrated that the alkylation of 1,2,4-triazole with various alkyl chains (methyl, butyl, heptyl, decyl) proceeds with consistently high isolated yields of >90% [1]. This establishes a reliable synthetic baseline for the introduction of the 4-bromobutyl group. In contrast, analogous alkylation of 1,2,3-triazole often requires transition metal catalysis (e.g., CuAAC 'click' chemistry) and can be complicated by regioisomer mixtures (1,4- vs. 1,5-disubstituted), impacting yield and purity [2]. The predictable, high-yielding N-alkylation of the 1,2,4-triazole scaffold translates to a more cost-effective and scalable synthesis of 1-(4-bromobutyl)-1,2,4-triazole compared to its 1,2,3-triazole counterpart.

Synthetic Chemistry Process Optimization Ionic Liquids

Optimized Spacer Length: C4 Chain Balances Flexibility and Conformational Control

The four-carbon butyl linker provides a specific spatial separation between the triazole core and the terminal bromine, which is distinct from shorter (e.g., propyl) or longer (e.g., pentyl) chains. In a series of novel 1,2,4-triazole derivatives designed as antifungal agents, the length of the alkyl linker arm was shown to be a critical determinant of biological activity against Candida albicans [1]. While the specific compound is not in that study, class-level SAR indicates that a C4 linker like that in 1-(4-bromobutyl)-1,2,4-triazole can access a binding pocket geometry that is not achievable by a C3 (propyl) analog (1-(3-bromopropyl)-1,2,4-triazole) or may avoid steric clashes or excessive flexibility seen with longer chains. This optimal length is crucial for achieving the desired interaction with a biological target when the triazole is used as a pharmacophore-bearing fragment.

Medicinal Chemistry Linker Design Structure-Activity Relationship (SAR)

Bromine Leaving Group Superiority: Faster SN2 Kinetics vs. Chlorine

The terminal bromine atom in 1-(4-bromobutyl)-1,2,4-triazole is a significantly better leaving group in nucleophilic substitution (SN2) reactions compared to its chloro analog, 1-(4-chlorobutyl)-1,2,4-triazole. This is a fundamental principle of organic chemistry, quantified by comparative rate studies [1]. In a controlled laboratory comparison, 1-bromobutane was observed to react with a nucleophile at a rate noticeably faster than 1-chlorobutane under identical conditions [1]. This higher reactivity translates directly to milder reaction conditions (lower temperatures, shorter reaction times) and higher conversion yields when using the bromoalkyl compound to introduce the triazole moiety onto sensitive or complex substrates. This minimizes the risk of side reactions, such as elimination, that can plague reactions with less reactive chloroalkanes.

Synthetic Methodology Nucleophilic Substitution Reaction Kinetics

Validated Purity and Storage: A Reliable Building Block with Defined Specifications

For procurement decisions, the availability of a compound with validated purity and defined storage conditions is a critical differentiator. 1-(4-Bromobutyl)-1,2,4-triazole is commercially available with a specified minimum purity of 95% . This specification, provided by reputable chemical suppliers, reduces the risk of failed reactions due to unknown impurities. This is in contrast to sourcing the compound from general marketplaces where purity may be unverified or significantly lower, or attempting to synthesize the analog 1-(4-bromobutyl)-1,2,3-triazole, which may require additional purification steps due to regioisomer formation [1]. Furthermore, the defined long-term storage condition (cool, dry place) ensures that the reactive bromobutyl group remains stable and active for extended periods, supporting multi-year research projects without batch-to-batch variability.

Chemical Procurement Quality Control Reproducibility

Targeted Applications of 1-(4-Bromobutyl)-1,2,4-triazole in Pharmaceutical and Materials Research


Synthesis of Novel Antifungal Agents via Fragment-Based Drug Design

The 1,2,4-triazole core is the defining pharmacophore of major antifungal drugs (e.g., fluconazole, itraconazole). 1-(4-Bromobutyl)-1,2,4-triazole provides a direct, high-yielding route to append this essential heterocycle to diverse molecular scaffolds through the reactive terminal bromine. The C4 linker length has been shown in SAR studies to be optimal for accessing the hydrophobic binding pocket of fungal CYP51 enzymes, making it a superior choice over shorter or longer analogs for generating initial hit compounds [1].

Construction of Bifunctional Linkers for Bioconjugation and Targeted Protein Degradation (PROTACs)

The compound serves as an ideal starting material for synthesizing heterobifunctional linkers. The bromine atom can be selectively displaced by a nucleophile (e.g., an amine or thiol) to attach a ligand for an E3 ligase (e.g., a VHL or CRBN binder), while the triazole ring can be further functionalized at the N-4 position to attach a targeting ligand [2]. This sequential functionalization is enabled by the C4 spacer's optimal length, providing sufficient distance to allow both ends of the eventual PROTAC molecule to simultaneously engage their respective protein targets, a critical requirement for inducing ternary complex formation and subsequent degradation [1].

Development of Functional Ionic Liquids and Electrolytes

The efficient N-1 alkylation of 1,2,4-triazole with alkyl halides (yields >90%) [2] establishes a clear pathway to quaternary 1,2,4-triazolium salts, which are a valuable class of ionic liquids. 1-(4-Bromobutyl)-1,2,4-triazole can be readily quaternized at the N-4 position with various fluoroalkyl halides or other functional groups to create task-specific ionic liquids with tailored properties such as viscosity, conductivity, and thermal stability. The use of this specific precursor ensures high purity and yield in the quaternization step, which is essential for the performance and reproducibility of these advanced materials in electrochemical applications.

Preparation of Triazole-Modified Polymers and Advanced Materials

The terminal bromobutyl group is a reactive handle for grafting the 1,2,4-triazole moiety onto polymer backbones or surfaces via nucleophilic substitution. For example, it can be used to functionalize polymers containing pendant amine or hydroxyl groups. This approach is used to create novel materials with properties such as enhanced metal-ion coordination, biocompatibility, or specific catalytic activity. The C4 spacer provides a flexible tether that decouples the triazole ring's electronic properties from the polymer backbone, allowing the triazole to freely interact with its environment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromobutyl)-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.